[[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-(phenyl)amino]acetic acid
Overview
Description
The compound [[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-(phenyl)amino]acetic acid is an interesting molecule that combines elements from multiple domains of organic chemistry. This compound features a dihydroisoquinoline ring, an amino acid derivative, and a phenyl group, resulting in unique chemical and physical properties.
Mechanism of Action
Target of Action
The primary target of this compound is the Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) . AKR1C3 is a key regulator for hormone activity and plays crucial roles in the occurrence of various hormone-dependent or independent malignancies . It is a target of interest in both breast and prostate cancer .
Mode of Action
The compound interacts with its target, AKR1C3, by occupying the oxyanion hole in the enzyme . The carboxylate group of the compound occupies this region, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This interaction results in the inhibition of AKR1C3 .
Biochemical Pathways
It is known that the compound inhibits the metabolism of a known dinitrobenzamide substrate by akr1c3 . This suggests that the compound may affect the pathways involving this substrate and AKR1C3.
Result of Action
The compound shows good cellular potency, as measured by the inhibition of AKR1C3 metabolism of a known dinitrobenzamide substrate . This results in a broad rank order between enzymic and cellular activity . Amide analogues of the compound were found to be more effective than predicted by the cellular assay .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-(phenyl)amino]acetic acid can be accomplished via a multi-step organic synthesis. One common method involves:
Formation of the 3,4-dihydroisoquinoline nucleus: This can be achieved through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde under acidic conditions.
Acylation step: Introduction of the oxoethyl group can be done via Friedel-Crafts acylation using an acyl chloride.
Coupling with phenylaminoacetic acid: Finally, coupling the 3,4-dihydroisoquinoline derivative with phenylaminoacetic acid using a peptide coupling agent like EDCI/HOBt can yield the target compound.
Industrial Production Methods: Industrial synthesis might scale up these laboratory techniques using continuous flow reactors and more efficient catalysts to optimize yields and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The dihydroisoquinoline ring can undergo oxidation to form isoquinoline derivatives.
Reduction: The compound can be reduced to more saturated derivatives.
Substitution: Functional groups attached to the aromatic phenyl ring or the isoquinoline can undergo electrophilic and nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using Pd/C catalyst or sodium borohydride (NaBH4).
Substitution: Halogens, nitrating agents, or alkylating agents for electrophilic substitution.
Major Products:
From oxidation: Isoquinoline acids.
From reduction: More saturated amino acid derivatives.
From substitution: Phenyl derivatives with varied functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules, especially in creating derivatives for pharmaceuticals.
Biology: This compound may act as a ligand for studying receptor binding in cells or as a precursor for bioactive molecules.
Medicine: Potential uses in the development of new drugs due to its multi-functional nature. It could serve as a scaffold for creating compounds with antimicrobial, anti-inflammatory, or anticancer properties.
Industry: Employed in the production of specialty chemicals and advanced materials due to its versatile chemistry.
Comparison with Similar Compounds
2-Phenylaminoacetic acid: Similar structure but lacks the dihydroisoquinoline ring.
Dihydroisoquinoline derivatives: Compounds like tetrahydroisoquinoline might share the central ring but differ in substituents.
N-phenyl glycine derivatives: Similar to the amino acid backbone but with varying aromatic substitutions.
Uniqueness: [[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-(phenyl)amino]acetic acid stands out due to the combination of the dihydroisoquinoline ring and the amino acid derivative, providing unique reactivity and the potential for diverse biological activities. This makes it a valuable candidate for developing novel pharmaceuticals and industrial chemicals.
That’s a comprehensive look at this compound
Properties
IUPAC Name |
2-(N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]anilino)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(20-11-10-15-6-4-5-7-16(15)12-20)13-21(14-19(23)24)17-8-2-1-3-9-17/h1-9H,10-14H2,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRENBRDXBUWCPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN(CC(=O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901156370 | |
Record name | Glycine, N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901156370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142211-87-7 | |
Record name | Glycine, N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142211-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901156370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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